(2-Chloroethoxy)cyclohexane

Description

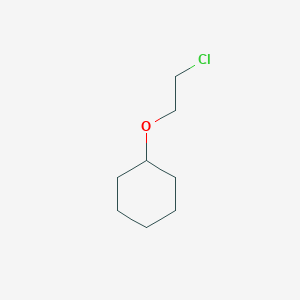

Structure

3D Structure

Properties

IUPAC Name |

2-chloroethoxycyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO/c9-6-7-10-8-4-2-1-3-5-8/h8H,1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZWMCQGQWBCHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloroethoxy Cyclohexane and Analogues

Strategies for Carbon-Oxygen Bond Formation

The formation of the ether linkage is a central aspect of synthesizing (2-Chloroethoxy)cyclohexane. This can be accomplished through classical etherification reactions, with the Williamson ether synthesis being a prominent and versatile method.

Etherification Reactions Involving Cyclohexanol (B46403) Derivatives

One of the most direct methods for the synthesis of this compound is the reaction of a cyclohexanol derivative with a reagent that provides the 2-chloroethoxy moiety. The Williamson ether synthesis is a prime example of this strategy, involving the reaction of an alkoxide with an alkyl halide.

In this approach, cyclohexanol is first deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding sodium cyclohexoxide. This nucleophilic alkoxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with a suitable 2-chloroethyl halide, such as 1-bromo-2-chloroethane (B52838) or 1,2-dichloroethane. The choice of the alkylating agent is critical; a primary halide is preferred to minimize competing elimination reactions.

The general reaction scheme is as follows:

| Reactant 1 | Reactant 2 | Reagent | Product |

|---|---|---|---|

| Cyclohexanol | 1-Bromo-2-chloroethane | Sodium Hydride (NaH) | This compound |

The reaction is typically carried out in an aprotic polar solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), to facilitate the SN2 mechanism. The temperature of the reaction is a crucial parameter that needs to be controlled to favor substitution over elimination.

Reaction of Cyclohexyl Halides with Chloroethoxide Reagents

An alternative application of the Williamson ether synthesis involves reversing the roles of the nucleophile and the electrophile. In this variation, a cyclohexyl halide, such as bromocyclohexane or chlorocyclohexane, is treated with a pre-formed 2-chloroethoxide salt, typically sodium 2-chloroethoxide.

The sodium 2-chloroethoxide can be prepared by reacting 2-chloroethanol with a strong base like sodium hydride. The subsequent SN2 reaction between the 2-chloroethoxide and the cyclohexyl halide yields this compound.

A summary of this synthetic approach is provided in the table below:

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| Bromocyclohexane | Sodium 2-chloroethoxide | This compound |

It is important to consider the potential for elimination reactions, especially when using a secondary halide like cyclohexyl bromide. The choice of a non-hindered base for the formation of the alkoxide and careful control of reaction temperature can help to maximize the yield of the desired ether.

Strategies for Halogenation of Ethoxycyclohexane (B13971089) Precursors

An alternative synthetic strategy involves first constructing the ethoxycyclohexane framework and then introducing the chloro substituent in a subsequent step. This approach can be advantageous if the precursor, 2-ethoxycyclohexanol, is readily available or easily synthesized.

Conversion of Hydroxyl Groups to Chloro Groups

This method begins with the synthesis of 2-ethoxycyclohexanol. This precursor can be prepared through various methods, including the reaction of cyclohexene (B86901) oxide with ethanol. Once 2-ethoxycyclohexanol is obtained, the hydroxyl group can be converted to a chloro group using a suitable chlorinating agent.

Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction of 2-ethoxycyclohexanol with thionyl chloride, often in the presence of a base like pyridine to neutralize the HCl byproduct, leads to the formation of this compound.

The key transformation in this synthetic route is highlighted below:

| Starting Material | Reagent | Product |

|---|---|---|

| 2-Ethoxycyclohexanol | Thionyl Chloride (SOCl₂) | This compound |

This method is advantageous as it avoids the direct handling of potentially hazardous 2-chloroethylating agents and can proceed with good yields.

Halogenation of Unsaturated Ethoxycyclohexane Systems

Another approach within this strategy involves the halogenation of an unsaturated ethoxycyclohexane precursor, such as 1-ethoxycyclohexene. This enol ether can be synthesized from cyclohexanone (B45756) and triethyl orthoformate in the presence of an acid catalyst.

The subsequent reaction of 1-ethoxycyclohexene with a chlorinating agent, such as chlorine (Cl₂), would be expected to proceed via an electrophilic addition mechanism. The initial addition of chlorine to the double bond would form a chloronium ion intermediate, which is then attacked by a chloride ion to yield a 1,2-dichloro-1-ethoxycyclohexane derivative. A subsequent elimination or rearrangement could potentially lead to the desired product, although this route may be less direct and could lead to a mixture of products.

A more direct approach would be the hydrochlorination of 1-ethoxycyclohexene, which would be expected to follow Markovnikov's rule, adding the proton to the less substituted carbon of the double bond and the chloride to the more substituted carbon, to which the ethoxy group is attached. This would result in 1-chloro-1-ethoxycyclohexane, not the desired this compound. Therefore, this strategy is less likely to be a primary synthetic route for the target compound.

Preparation of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives can be achieved by employing appropriately substituted starting materials in the synthetic routes described above. For example, to introduce a substituent on the cyclohexane (B81311) ring, one can start with a substituted cyclohexanol or cyclohexanone.

For instance, the synthesis of a 4-methyl-(2-chloroethoxy)cyclohexane could commence with 4-methylcyclohexanol. This substituted alcohol can then be subjected to the Williamson ether synthesis with a 2-chloroethyl halide, as described in section 2.1.1.

The following table outlines the synthesis of a substituted derivative:

| Starting Material | Synthetic Route | Product |

|---|---|---|

| 4-Methylcyclohexanol | Williamson Ether Synthesis | 4-Methyl-(2-chloroethoxy)cyclohexane |

Similarly, substituted cyclohexanones can be used as precursors for the synthesis of substituted 2-ethoxycyclohexanols, which can then be converted to the corresponding chloro-derivatives. The specific position and nature of the substituent on the final product are determined by the structure of the initial substituted cyclic precursor.

Synthesis of 1-(2-Chloroethoxy)-2-methylcyclohexane and Related Structures

The synthesis of 1-(2-Chloroethoxy)-2-methylcyclohexane can be effectively approached through the Williamson ether synthesis. This long-established and versatile method involves the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction. wikipedia.org

In a representative procedure, 2-methylcyclohexanol is first deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding sodium 2-methylcyclohexoxide. This alkoxide then serves as the nucleophile. The reaction is typically performed in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) to avoid protonating the highly reactive alkoxide. Subsequently, an electrophile like 1-bromo-2-chloroethane or 1,2-dichloroethane is introduced. The alkoxide attacks the carbon bearing the more suitable leaving group (bromide in the case of 1-bromo-2-chloroethane), displacing it to form the desired ether.

Reaction Scheme:

Step 1 (Alkoxide Formation): 2-methylcyclohexanol + NaH → Sodium 2-methylcyclohexoxide + H₂

Step 2 (Nucleophilic Substitution): Sodium 2-methylcyclohexoxide + 1-bromo-2-chloroethane → 1-(2-Chloroethoxy)-2-methylcyclohexane + NaBr

A critical consideration in this synthesis is the potential for a competing E2 elimination reaction, especially given that 2-methylcyclohexanol is a secondary alcohol. libretexts.org The use of a sterically hindered base or bulky alkyl halide can favor elimination over substitution. chemistrytalk.org Therefore, using a primary alkyl halide like 1-bromo-2-chloroethane is crucial for maximizing the yield of the desired ether product. masterorganicchemistry.com

Table 1: Representative Conditions for Williamson Ether Synthesis

| Parameter | Condition | Purpose |

| Alcohol | 2-Methylcyclohexanol | Nucleophile precursor |

| Base | Sodium Hydride (NaH) | Deprotonates the alcohol to form the alkoxide |

| Alkyl Halide | 1-Bromo-2-chloroethane | Electrophile; provides the 2-chloroethoxy group |

| Solvent | Tetrahydrofuran (THF) | Aprotic solvent to facilitate the SN2 reaction |

| Temperature | Room temperature to gentle reflux | To provide sufficient energy for the reaction |

Routes to Exo/Endo-7-(2-Chloroethoxy)bicyclo[4.1.0]heptane and Analogues

The synthesis of exo/endo-7-(2-chloroethoxy)bicyclo[4.1.0]heptane is achieved through a carbene addition reaction to an alkene. A detailed and verified procedure involves the reaction of cyclohexene with a carbenoid generated from dichloromethyl 2-chloroethyl ether and methyllithium. orgsyn.org

In this process, dichloromethyl 2-chloroethyl ether acts as a precursor to chloro(2-chloroethoxy)carbene. The dropwise addition of methyllithium to a solution of cyclohexene and the dichloromethyl ether at room temperature generates the highly reactive carbene intermediate. This carbene then adds across the double bond of cyclohexene to form the bicyclo[4.1.0]heptane ring system, also known as a norcarane structure. The reaction yields a mixture of the exo and endo isomers. orgsyn.org

The reaction is conducted under an inert nitrogen atmosphere to prevent side reactions involving atmospheric moisture or oxygen. An ethereal solution is typically used as the solvent. The yield for this transformation is reported to be in the range of 40-56%. orgsyn.org

Table 2: Synthesis of Exo/Endo-7-(2-Chloroethoxy)bicyclo[4.1.0]heptane

| Reactant | Molar Quantity | Role |

| Cyclohexene | Excess | Alkene substrate |

| Dichloromethyl 2-chloroethyl ether | 0.300 mole | Carbene precursor |

| Methyllithium (1.1N in ether) | 0.47 mole | Reagent to generate carbene |

Data sourced from Organic Syntheses Procedure. orgsyn.org

Purification and Isolation Techniques in Synthetic Protocols

The successful isolation of this compound analogues from the reaction mixtures requires specific purification techniques to remove unreacted starting materials, catalysts, and byproducts. The choice of method depends on the physical properties of the target compound and the nature of the impurities.

For the synthesis of exo/endo-7-(2-chloroethoxy)bicyclo[4.1.0]heptane, the workup procedure begins with quenching the reaction mixture in ice water. This step neutralizes any remaining reactive species. The organic product is then separated from the aqueous layer. A common and effective technique is liquid-liquid extraction, where the aqueous layer is repeatedly washed with an organic solvent, such as ether, to recover all of the product. orgsyn.org

After extraction, the combined organic layers are dried over an anhydrous drying agent, typically anhydrous sodium sulfate, to remove any dissolved water. The solvent is then removed by distillation, often using a Vigreux column to improve separation efficiency. orgsyn.org

The final and most critical purification step for isolating the haloether is distillation under reduced pressure (vacuum distillation). This technique is essential for compounds with high boiling points that might decompose at atmospheric pressure. Exo/endo-7-(2-chloroethoxy)bicyclo[4.1.0]heptane is distilled at a pressure of 10 mm Hg, where it boils between 98–101 °C. orgsyn.org

For other haloethers, where distillation may not be sufficient to separate isomers or closely related impurities, column chromatography is a powerful alternative. biotage.com Techniques such as flash column chromatography using silica gel or Florisil can be employed. epa.govchemrxiv.org The choice of eluent (solvent system) is critical for achieving good separation. biotage.com

Table 3: Summary of Purification Techniques

| Technique | Purpose | Application Example |

| Aqueous Workup | Quench reaction, remove water-soluble impurities | Pouring the reaction mixture into ice water. orgsyn.org |

| Liquid-Liquid Extraction | Separate organic product from aqueous phase | Extracting with multiple portions of ether. orgsyn.org |

| Drying | Remove residual water from organic solution | Using anhydrous sodium sulfate. orgsyn.org |

| Solvent Removal | Concentrate the crude product | Distillation through a Vigreux column. orgsyn.org |

| Vacuum Distillation | Purify high-boiling, thermally sensitive compounds | Distilling the final product at 98–101 °C (10 mm Hg). orgsyn.org |

| Column Chromatography | Separate compounds with similar boiling points | Using silica gel or Florisil with a suitable eluent system. biotage.comepa.gov |

Molecular Structure, Conformation, and Stereochemistry

Conformational Analysis of the Cyclohexane (B81311) Moiety

The cyclohexane ring exists in several conformations that are in dynamic equilibrium. cutm.ac.in The most significant of these are the chair and boat forms, with the chair conformation being the most stable and, therefore, the most populated at room temperature. pressbooks.publibretexts.org

The chair conformation represents the ground state or most stable arrangement for a cyclohexane ring. utexas.edu In this structure, all carbon-carbon bonds are staggered, which minimizes torsional strain, and the C-C-C bond angles are approximately 111°, very close to the ideal tetrahedral angle of 109.5°, thus minimizing angle strain. libretexts.orglibretexts.org Consequently, the chair conformation is virtually strain-free. utexas.edudavuniversity.org At 25 °C, over 99.9% of cyclohexane molecules exist in the chair form. chemeurope.com

The boat conformation is another arrangement free of angle strain, but it is significantly less stable than the chair. davuniversity.org Its higher energy, approximately 30 kJ/mol above the chair form, is due to two primary factors:

Torsional Strain : Four pairs of hydrogen atoms along the sides of the boat are in an eclipsed arrangement. cutm.ac.inpressbooks.pub

Steric Strain : Two hydrogen atoms, known as "flagpole" hydrogens, on carbons 1 and 4 point towards each other, leading to significant steric repulsion. pressbooks.publibretexts.org

Cyclohexane rings are conformationally mobile. At room temperature, a rapid interconversion known as a "ring flip" or "chair-flipping" occurs between two equivalent chair conformations. masterorganicchemistry.comyoutube.com During this process, the ring passes through several higher-energy intermediate conformations, including the half-chair and the twist-boat. chemeurope.comwikipedia.org The half-chair is the transition state for the interconversion and is the highest energy point on the pathway. utexas.edu The twist-boat conformation is an energy minimum between the boat and half-chair forms and is more stable than the boat form because it alleviates some of the flagpole and eclipsing interactions. davuniversity.orgchemeurope.com

| Conformation | Relative Energy (kJ/mol) | Key Strain Features |

| Chair | 0 | No significant angle or torsional strain. utexas.edulibretexts.org |

| Twist-Boat | 23 | Reduced flagpole interactions and some eclipsing strain. chemeurope.com |

| Boat | 30 | Significant steric (flagpole) and torsional (eclipsing) strain. pressbooks.publibretexts.org |

| Half-Chair | 45 | High angle and torsional strain; transition state. utexas.educhemeurope.com |

In the chair conformation, the twelve hydrogen atoms on a cyclohexane ring are not equivalent; they occupy two distinct types of positions: axial and equatorial. utexas.edu

Axial positions are perpendicular to the general plane of the ring, with three pointing up and three pointing down, alternating on adjacent carbons. utexas.eduyoutube.com

Equatorial positions radiate out from the "equator" of the ring, roughly parallel to the plane. youtube.comstudy.com

When a substituent like the (2-chloroethoxy) group is attached to the ring, it can occupy either an axial or an equatorial position. msu.edulibretexts.org These two arrangements are distinct conformers (conformational isomers) that can be interconverted through a ring flip. masterorganicchemistry.com When the ring flips, all axial positions become equatorial, and all equatorial positions become axial. libretexts.orgfiveable.me

For monosubstituted cyclohexanes such as (2-Chloroethoxy)cyclohexane, the two chair conformations are not equal in energy. libretexts.org The conformer with the substituent in the equatorial position is generally more stable. msu.edufiveable.me The preference for the equatorial position is driven by the avoidance of unfavorable steric interactions that occur when the substituent is in the axial position. fiveable.me

An axial substituent experiences steric repulsion from the two other axial hydrogens located on the same side of the ring (at the C3 and C5 positions relative to the substituent at C1). utexas.educhemeurope.com This repulsion, known as a 1,3-diaxial interaction , is a form of steric strain that destabilizes the axial conformer. libretexts.orglibretexts.org In contrast, an equatorial substituent points away from the rest of the ring, encountering significantly less steric hindrance. study.commsu.edu

The energetic preference for the equatorial position is quantified by the conformational free energy difference, known as the A-value . masterorganicchemistry.comwikipedia.org The A-value represents the energy difference between the axial and equatorial conformers and is a measure of the effective steric bulk of a substituent. wikipedia.orgpharmacy180.com A larger A-value indicates a stronger preference for the equatorial position. masterorganicchemistry.com While the specific A-value for the (2-chloroethoxy) group is not commonly tabulated, it can be estimated by considering related substituents. Groups like ethoxy (-OCH2CH3) and chloro (-Cl) have established A-values, suggesting that the (2-chloroethoxy) group would have a significant steric demand, leading to a strong preference for the equatorial orientation.

| Substituent | A-value (kcal/mol) | Equatorial Preference |

| -F (Fluoro) | 0.24 libretexts.org | Moderate |

| -Cl (Chloro) | 0.53 libretexts.org | Moderate |

| -Br (Bromo) | 0.48 libretexts.org | Moderate |

| -OH (Hydroxy) | 0.87 masterorganicchemistry.com | Strong |

| -CH3 (Methyl) | 1.70 masterorganicchemistry.com | Very Strong |

| -CH2CH3 (Ethyl) | 1.75 masterorganicchemistry.com | Very Strong |

| -C(CH3)3 (tert-Butyl) | ~5.0 libretexts.org | Overwhelming |

Stereochemical Considerations for Substituted Cyclohexanes

The presence of substituents on a cyclohexane ring introduces the possibility of stereoisomerism. The fixed, three-dimensional nature of the ring means that substituents can be arranged in different spatial orientations relative to each other.

When a cyclohexane ring has two or more substituents, configurational stereoisomers such as diastereomers and enantiomers can exist. idc-online.comlibretexts.org

Enantiomers are non-superimposable mirror images of each other. mvpsvktcollege.ac.in For a disubstituted cyclohexane, if one isomer has an (R,R) configuration at its chiral centers, its enantiomer will have an (S,S) configuration. idc-online.comstudy.com

Diastereomers are stereoisomers that are not mirror images of each other. mvpsvktcollege.ac.in For example, a cis-disubstituted cyclohexane is a diastereomer of its trans-disubstituted counterpart. libretexts.org A compound with an (R,S) configuration would be a diastereomer of one with an (R,R) or (S,S) configuration. study.com

For instance, in 1,2-dichlorocyclohexane, the cis isomer (one chlorine up, one down, but on adjacent carbons in a way that can be axial/equatorial) is a meso compound and is a diastereomer of the trans isomers. The trans-1,2-dichlorocyclohexane (B1586812) exists as a pair of enantiomers, (R,R) and (S,S). idc-online.comlibretexts.org

The conformation of the cyclohexane ring is inextricably linked to the spatial arrangement of its substituents. While a ring flip interconverts conformers, it does not change the fundamental configuration (e.g., cis or trans) of the molecule. chemeurope.com

In disubstituted cyclohexanes, the stability of a particular stereoisomer is highly dependent on the conformations it can adopt. libretexts.org For example, a trans-1,4-disubstituted cyclohexane can exist in a diequatorial or a diaxial conformation. The diequatorial conformer is much more stable due to the absence of 1,3-diaxial interactions. chemeurope.com In contrast, a cis-1,4-disubstituted cyclohexane must always have one substituent in an axial position and one in an equatorial position. libretexts.org If the two substituents have different steric bulk (different A-values), the most stable conformation will be the one that places the larger group in the equatorial position. wikipedia.orglibretexts.org This interplay between configuration and conformation is crucial for understanding the structure and reactivity of substituted cyclohexanes.

Intramolecular Structural Dynamics

The cyclohexane ring is not a static, planar structure; it predominantly adopts a strain-free "chair" conformation. quizlet.com However, this chair conformation is in rapid equilibrium with its inverted chair form through a process known as ring flipping. unizin.org This inversion proceeds through several higher-energy intermediate conformations, including the half-chair, twist-boat, and boat forms. masterorganicchemistry.com The energy barrier for this process in unsubstituted cyclohexane is approximately 45 kJ/mol, allowing for about one million interconversions per second at room temperature. pressbooks.pub

The presence of the (2-chloroethoxy) substituent introduces a conformational preference. The two primary chair conformations of this compound are no longer energetically equivalent. One conformer places the substituent in an axial position, while the other places it in an equatorial position. pressbooks.pub Due to steric hindrance, substituents generally favor the equatorial position to minimize unfavorable 1,3-diaxial interactions. unizin.orglibretexts.org In the axial conformation, the bulky (2-chloroethoxy) group would experience steric repulsion from the axial hydrogen atoms on the same side of the ring. masterorganicchemistry.com Consequently, the equilibrium lies heavily in favor of the conformer where the (2-chloroethoxy) group occupies the more spacious equatorial position. pressbooks.pub

The energetic preference for the equatorial position is quantified by the conformational free energy difference, also known as the A-value. wikipedia.org While a specific A-value for the (2-chloroethoxy) group is not readily found in the literature, it can be estimated by considering related substituents. For instance, the methoxy (B1213986) group has an A-value of approximately 0.6 kcal/mol. stackexchange.com Given the larger size of the chloroethyl group compared to a methyl group, the A-value for (2-chloroethoxy) is expected to be comparable or slightly larger, indicating a strong preference for the equatorial orientation.

The dynamic interplay between the rapid ring inversion and the substituent's torsional flexibility defines the conformational landscape of this compound. The vast majority of molecules at any given time will exist in the chair conformation with the (2-chloroethoxy) group in the equatorial position.

Detailed Research Findings

Detailed experimental and computational studies on the intramolecular dynamics of cyclohexane and its derivatives provide a framework for understanding this compound. The energy profile of the cyclohexane ring inversion is a classic example of conformational analysis. The chair conformation represents the global energy minimum. The transition state for the interconversion is the high-energy half-chair conformation. masterorganicchemistry.com The boat and twist-boat conformations are intermediates along this pathway. masterorganicchemistry.com

The following table summarizes the typical relative energies of the various conformations of a monosubstituted cyclohexane ring, which provides a qualitative picture for this compound.

| Conformation | Relative Energy (kcal/mol) | Characteristics |

|---|---|---|

| Chair | 0 | Most stable, strain-free conformation. quizlet.com |

| Twist-Boat | ~5.5 | Intermediate, partially relieved strain. |

| Boat | ~6.9 | Higher energy due to eclipsing and flagpole interactions. |

| Half-Chair | ~10.8 | Highest energy transition state for ring inversion. masterorganicchemistry.com |

For the (2-chloroethoxy) substituent, its conformational preference is dictated by its A-value. A higher A-value signifies a stronger preference for the equatorial position. masterorganicchemistry.com The table below presents A-values for related functional groups to infer the behavior of the (2-chloroethoxy) substituent.

| Substituent | A-Value (kcal/mol) |

|---|---|

| -OH (Hydroxyl) | 0.87 masterorganicchemistry.com |

| -OCH3 (Methoxy) | 0.6 stackexchange.com |

| -CH3 (Methyl) | 1.7 wikipedia.org |

| -Cl (Chloro) | 0.53 libretexts.org |

| -(OCH2CH2Cl) (2-Chloroethoxy) | Estimated ~0.7 - 1.0 |

The estimation for the (2-chloroethoxy) group considers the steric bulk and electronic effects, suggesting a significant preference for the equatorial position to avoid steric strain.

Chemical Reactivity and Mechanistic Studies

Reactivity of the Alkyl Halide Moiety

The terminal chlorine atom on the ethoxy group serves as a leaving group, making this part of the molecule susceptible to nucleophilic substitution and elimination reactions.

Nucleophilic substitution involves the replacement of the chlorine atom by a nucleophile. The reaction can proceed through two primary mechanisms: SN1 (unimolecular) or SN2 (bimolecular). organic-chemistry.org The structure of the substrate—in this case, a primary alkyl chloride—is a determining factor in the operative pathway.

The SN2 mechanism is a single-step process where the nucleophile attacks the carbon atom bearing the leaving group from the backside, occurring simultaneously with the departure of the leaving group. organic-chemistry.org This concerted mechanism leads to an inversion of stereochemical configuration at the reaction center. organic-chemistry.org SN2 reactions are favored by primary and methyl substrates due to minimal steric hindrance. youtube.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com

Conversely, the SN1 mechanism is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate. youtube.com This intermediate is then rapidly attacked by the nucleophile. organic-chemistry.org Because the carbocation is planar, the nucleophile can attack from either side, often leading to a mixture of stereoisomers (racemization). organic-chemistry.org SN1 reactions are favored for tertiary substrates because they can form stable carbocations. youtube.com

For (2-Chloroethoxy)cyclohexane, the chloroethoxy group is a primary alkyl halide. Primary carbocations are highly unstable, making the SN1 pathway energetically unfavorable. organic-chemistry.org Therefore, nucleophilic substitution on this compound proceeds almost exclusively via the SN2 mechanism . Strong, non-bulky nucleophiles and polar aprotic solvents enhance the rate of SN2 reactions. youtube.com

| Characteristic | SN1 Reaction | SN2 Reaction |

|---|---|---|

| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |

| Substrate Preference | Tertiary > Secondary >> Primary | Methyl > Primary > Secondary >> Tertiary |

| Kinetics | First-order (Rate = k[Substrate]) | Second-order (Rate = k[Substrate][Nucleophile]) |

| Nucleophile | Weak nucleophiles favored | Strong nucleophiles favored |

| Stereochemistry | Racemization | Inversion of configuration |

| Solvent | Polar protic | Polar aprotic |

Elimination reactions compete with nucleophilic substitution and result in the formation of an alkene. libretexts.org These reactions can also occur via unimolecular (E1) or bimolecular (E2) pathways.

The E2 reaction is a concerted, single-step process where a base removes a proton from a carbon adjacent (beta-position) to the leaving group, while the leaving group departs and a double bond forms simultaneously. libretexts.org This mechanism requires a specific geometry where the beta-hydrogen and the leaving group are anti-periplanar (in a 180° dihedral angle) to each other. chemistrysteps.comchemistrysteps.com E2 reactions are favored by strong, often bulky, bases.

The E1 reaction proceeds in two steps. First, the leaving group departs to form a carbocation intermediate, which is the rate-determining step. libretexts.org A weak base then removes a beta-proton to form the alkene. libretexts.org This pathway is common for tertiary alkyl halides and competes with SN1 reactions. masterorganicchemistry.com

Given that this compound is a primary alkyl halide, elimination will predominantly occur through the E2 mechanism , especially in the presence of a strong, sterically hindered base which disfavors the competing SN2 reaction.

While the elimination in this compound occurs on the flexible side chain, the principles of regioselectivity and stereoselectivity are best illustrated by considering elimination reactions directly on a cyclohexane (B81311) ring, as these systems have rigid conformational requirements. fiveable.me

Regioselectivity refers to the preference for forming one constitutional isomer over another. According to Zaitsev's rule, E2 eliminations typically favor the formation of the more substituted (more stable) alkene. libretexts.org However, this rule can be overridden by steric factors. A bulky base may preferentially abstract a less hindered proton, leading to the less substituted "Hofmann" product. youtube.com More importantly, in cyclohexane systems, the stereochemical requirement for an anti-periplanar arrangement is the dominant factor. libretexts.org

Stereoselectivity refers to the preference for forming one stereoisomer over another. E2 reactions are generally stereoselective, favoring the formation of the more stable trans-alkene over the cis-alkene where possible. chemistrysteps.com This preference arises from minimizing steric strain in the transition state. youtube.com

The rate and outcome of E2 reactions in cyclohexane derivatives are profoundly influenced by the chair conformation of the ring. libretexts.org For an E2 elimination to occur, both the leaving group and a beta-hydrogen must be in axial positions to achieve the required 180° anti-periplanar geometry. chemistrysteps.comlibretexts.org This is often referred to as a trans-diaxial arrangement. libretexts.org

If the leaving group is in an equatorial position, an E2 reaction cannot occur from that conformation. chemistrysteps.com The cyclohexane ring must first undergo a "ring-flip" to a less stable conformation where the leaving group becomes axial. libretexts.org If this ring-flip is energetically costly (for example, if it forces a large group into an axial position), the rate of the E2 reaction will be significantly slower. libretexts.orglibretexts.org

This conformational requirement can dictate the regiochemical outcome of the reaction, overriding Zaitsev's rule. libretexts.org Elimination will only occur via abstraction of a beta-hydrogen that can assume an axial position simultaneously with the leaving group. For instance, trans-2-methyl-1-chlorocyclohexane reacts much slower than its cis-isomer and yields the non-Zaitsev product (3-methylcyclohexene) because only one beta-hydrogen can achieve a trans-diaxial orientation with the chlorine atom in the reactive conformation. libretexts.orglibretexts.org

| Factor | Influence on E2 Reaction |

|---|---|

| Conformation | Requires a trans-diaxial (anti-periplanar) arrangement of the leaving group and a β-hydrogen. fiveable.melibretexts.org |

| Leaving Group Position | Must be in an axial position for the reaction to proceed. chemistrysteps.com Equatorial groups are unreactive in that conformation. |

| Regioselectivity | Primarily determined by the availability of axial β-hydrogens, which can override Zaitsev's rule. libretexts.org |

| Reaction Rate | Depends on the stability of the required chair conformation with the leaving group in an axial position. libretexts.org |

Elimination Reactions (E1/E2)

Reactivity of the Ether Linkage

Ethers are generally characterized by their lack of reactivity, which makes them suitable as solvents for many chemical reactions. openstax.org The C-O bond of an ether is quite strong, and the alkoxide moiety is a poor leaving group. chemistrysteps.com

The only general reaction that ethers undergo is cleavage by strong acids, typically concentrated HBr or HI; HCl is generally not effective. openstax.orglibretexts.org This reaction is a nucleophilic substitution where the ether oxygen is first protonated by the strong acid. This converts the poor alkoxide leaving group into a good alcohol leaving group. chemistrysteps.comwikipedia.org

The subsequent step involves a nucleophilic attack by the halide ion (Br⁻ or I⁻). The pathway of this attack, SN1 or SN2, depends on the structure of the groups attached to the ether oxygen. openstax.orglibretexts.org

If the attached alkyl groups are primary or secondary, the reaction proceeds via an SN2 mechanism . The halide ion will attack the less sterically hindered carbon atom. openstax.orglibretexts.org

If one of the alkyl groups is tertiary, benzylic, or allylic, it can form a stable carbocation. In this case, the reaction proceeds via an SN1 mechanism . openstax.orglibretexts.org

In this compound, the ether oxygen is bonded to a secondary carbon (of the cyclohexane ring) and a primary carbon (of the ethoxy chain). Therefore, upon protonation, the halide ion (I⁻ or Br⁻) will attack the less sterically hindered primary carbon of the chloroethyl group in an SN2 fashion. The products of this cleavage would be cyclohexanol (B46403) and 1-bromo-2-chloroethane (B52838) (or 1-iodo-2-chloroethane).

Potential for Ring-Opening or Rearrangement Reactions

The cyclohexane ring is inherently stable due to its strain-free chair conformation, where carbon-carbon bond angles are close to the ideal tetrahedral angle of 109.5° libretexts.orglibretexts.org. Consequently, ring-opening reactions of the cyclohexane moiety in this compound are not common under standard conditions. Such transformations typically require significant energy input to overcome the stability of the ring.

However, rearrangement reactions, particularly those involving carbocation intermediates, are theoretically possible under specific conditions, such as in the presence of strong acids or Lewis acids. If a carbocation were formed on the cyclohexane ring, it could undergo rearrangements to achieve greater stability masterorganicchemistry.com. These rearrangements can occur through two primary mechanisms:

Hydride Shift: A hydrogen atom on an adjacent carbon migrates with its pair of electrons to the carbocation center masterorganicchemistry.com.

Alkyl Shift: An entire alkyl group migrates, which in a cyclic system can lead to ring expansion or contraction masterorganicchemistry.com.

For instance, if a carbocation is generated next to a strained ring, an alkyl shift can result in ring expansion masterorganicchemistry.com. While the cyclohexane ring in this compound is not strained, the formation of a secondary carbocation on the ring could potentially rearrange to a more stable tertiary carbocation if an appropriate substituent were present. Such carbocation-mediated processes are fundamental in organic chemistry and represent a potential, albeit likely challenging, pathway for the structural rearrangement of the cyclohexane ring in this molecule.

Reactivity of the Cyclohexane Ring

Oxidation Pathways (e.g., with Peroxides)

The oxidation of the cyclohexane ring is a significant industrial process, typically yielding cyclohexanol and cyclohexanone (B45756), which are key intermediates in the production of nylon ias.ac.in. The C-H bonds on the cyclohexane ring can be activated for oxidation using various oxidants, with peroxides like hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP) being common choices due to their effectiveness ias.ac.inmdpi.comrsc.orgchula.ac.th.

These oxidation reactions are often radical in nature mdpi.comchula.ac.th. The process is generally initiated by a catalyst that promotes the formation of hydroxyl or other radical species from the peroxide. These radicals then abstract a hydrogen atom from the cyclohexane ring to form a cyclohexyl radical. Subsequent reaction with oxygen leads to the formation of cyclohexyl hydroperoxide, which can then decompose to yield cyclohexanol and cyclohexanone mdpi.com.

The efficiency and selectivity of these oxidations are highly dependent on the catalyst and reaction conditions. A variety of transition metal complexes and supported metal catalysts have been studied for this purpose.

| Catalyst System | Oxidant | Solvent | Key Findings | Reference |

|---|---|---|---|---|

| Pt/Al₂O₃, Pt/TiO₂, Pt/ZrO₂ | TBHP | Acetic acid, Acetonitrile | Pt/Al₂O₃ showed very high turnover frequency. | ias.ac.in |

| 3d Metal Complexes with Hydrazone-Derived Ligands | H₂O₂ | Acetonitrile | Reaction follows a radical mechanism; yield is sensitive to temperature and water content. | mdpi.com |

| CuCl₂ on Activated Carbon | TBHP / O₂ | Not specified | High selectivity for cyclohexanone and cyclohexanol (87.99%) was achieved. | scielo.br |

| Co-substituted Heteropolytungstate | H₂O₂ | Acetonitrile | Reaction is a radical process; yields cyclohexanone and cyclohexanol. | chula.ac.th |

Ring Transformations and Functionalization

Beyond oxidation, the cyclohexane ring can undergo other transformations. One of the most fundamental is dehydrogenation, which converts the saturated ring into an unsaturated one. Catalytic dehydrogenation can transform cyclohexane into cyclohexene (B86901) and ultimately into benzene, a reaction of significant industrial importance anl.govgoogle.com. This process typically requires elevated temperatures and a suitable catalyst to facilitate the removal of hydrogen atoms anl.gov.

Another key reaction is elimination. For a substituted cyclohexane, an elimination reaction can create a double bond within the ring, forming cyclohexene. The E2 elimination reaction is particularly relevant and is highly dependent on the stereochemistry of the leaving group and a beta-hydrogen. For the reaction to proceed, both the leaving group (in this case, potentially the chloroethoxy group or a derivative) and a hydrogen on an adjacent carbon must be in axial positions and anti-periplanar to each other libretexts.orgmasterorganicchemistry.comlibretexts.org. This strict conformational requirement dictates the regioselectivity and rate of the reaction libretexts.orglibretexts.org.

Mechanistic Investigations of Key Transformations

Elucidation of Reaction Transition States

The transition state is the highest energy point along a reaction coordinate, and its structure determines the rate and stereochemical outcome of a reaction. For reactions involving the cyclohexane ring, conformational analysis is crucial for understanding the transition state.

E2 Elimination Transition State: The E2 reaction provides a classic example of a well-defined transition state in cyclohexane systems. The reaction proceeds through a concerted mechanism where the base removes a proton, the C-H bond breaks, a π-bond forms, and the leaving group departs simultaneously libretexts.org. For this to occur on a cyclohexane ring, the leaving group and the beta-hydrogen must adopt a diaxial, anti-periplanar conformation libretexts.orgmasterorganicchemistry.comlibretexts.orgyoutube.com.

Requirement: The leaving group must be in an axial position.

Consequence: If the leaving group is in an equatorial position, a ring flip to a likely less stable conformation is required to place it in the necessary axial orientation for the reaction to proceed youtube.com.

Regioselectivity: This requirement can override Zaitsev's rule. The product formed is determined by which beta-hydrogens are available in an axial position, not necessarily the one that would lead to the most substituted (most stable) alkene libretexts.orglibretexts.org.

SN2 Reaction Transition State: In a hypothetical Sₙ2 reaction on a carbon of the cyclohexane ring, the nucleophile must attack from the backside of the leaving group. This leads to a trigonal bipyramidal transition state where the carbon atom being attacked is temporarily sp² hybridized youtube.com. The incoming nucleophile and the departing leaving group occupy the apical positions of the bipyramid.

Role of Catalysis in Chemical Transformations

Catalysis is essential for enabling and controlling many of the chemical transformations of the cyclohexane ring, often allowing reactions to proceed under milder conditions with higher selectivity.

In oxidation reactions , catalysts play a pivotal role in activating the oxidant. For example, platinum supported on metal oxides (Pt/Al₂O₃) has been shown to be a highly active heterogeneous catalyst for cyclohexane oxidation with TBHP ias.ac.in. Similarly, soluble transition metal complexes, such as Co-substituted heteropolytungstate, catalyze the oxidation by activating hydrogen peroxide, likely through a radical pathway chula.ac.th.

In ring-opening reactions of related cyclic ethers like cyclohexene oxide, Lewis acids are effective catalysts nih.gov. The Lewis acid coordinates to the oxygen atom of the ether, polarizing the C-O bond and making the oxygen a better leaving group. This enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. Quantum chemical studies have shown that this catalytic effect is due to a reduction in the steric (Pauli) repulsion between the epoxide and the incoming nucleophile nih.gov. While this compound is not an epoxide, this principle of Lewis acid activation of an ether oxygen is a fundamental concept in catalysis.

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a strong magnetic field, one can deduce the chemical environment, connectivity, and even the stereochemical relationships of atoms.

The ¹H NMR spectrum of (2-Chloroethoxy)cyclohexane is expected to display several distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The introduction of the chloroethoxy substituent breaks the symmetry of the cyclohexane (B81311) ring, leading to a more complex spectrum than that of unsubstituted cyclohexane, which shows only a single peak around 1.43 ppm. docbrown.infoyoutube.com

The proton environments can be categorized as follows:

Cyclohexyl Methine Proton (H1): The single proton on the carbon atom directly bonded to the ether oxygen (C1) is the most deshielded of the ring protons due to the electron-withdrawing effect of the oxygen. It is expected to appear as a multiplet.

Cyclohexyl Methylene (B1212753) Protons (H2-H6): The remaining ten protons on the cyclohexane ring are diastereotopic and will exhibit complex splitting patterns, appearing as a series of overlapping multiplets in the upfield region, typically between 1.0 and 2.0 ppm. researchgate.net

Ethoxy Methylene Protons (Hα & Hβ): The two methylene groups of the chloroethoxy side chain are chemically distinct. The protons on the carbon adjacent to the ether oxygen (Hα, -O-CH₂-) will be deshielded relative to the protons on the carbon adjacent to the chlorine atom (Hβ, -CH₂-Cl). Each is expected to appear as a triplet, due to coupling with the adjacent methylene group.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (CH-O) | 3.3 - 3.6 | Multiplet | - |

| Hα (-O-CH₂-) | 3.6 - 3.8 | Triplet | ~ 6-7 |

| Hβ (-CH₂-Cl) | 3.5 - 3.7 | Triplet | ~ 6-7 |

| H2-H6 (Cyclohexyl CH₂) | 1.0 - 2.0 | Multiplets | - |

The proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom. Due to the substituent, the symmetry of the cyclohexane ring is broken, resulting in more than the single signal seen for unsubstituted cyclohexane at approximately 27.1 ppm. docbrown.infochemicalbook.com It is anticipated that there will be six distinct signals: four for the cyclohexane ring carbons and two for the chloroethoxy side-chain carbons.

The chemical shifts provide clear evidence for the different carbon environments:

C1 (CH-O): The carbon atom of the cyclohexane ring bonded to the ether oxygen will be the most deshielded of the ring carbons, appearing significantly downfield.

C2/C6, C3/C5, C4: The remaining cyclohexane carbons will appear at distinct chemical shifts in the typical alkane region (20-50 ppm). pressbooks.pub

Cα (-O-CH₂-): The carbon of the ethoxy group bonded to the oxygen atom.

Cβ (-CH₂-Cl): The carbon atom bonded to the chlorine atom, which is also significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (CH-O) | 75 - 85 |

| Cα (-O-CH₂-) | 68 - 72 |

| Cβ (-CH₂-Cl) | 42 - 46 |

| C2/C6 (Cyclohexyl CH₂) | 30 - 35 |

| C3/C5 (Cyclohexyl CH₂) | 23 - 27 |

| C4 (Cyclohexyl CH₂) | 25 - 29 |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals from 1D spectra and confirming the molecular structure. wikipedia.orgcreative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. libretexts.org For this compound, a COSY spectrum would show a cross-peak between the Hα and Hβ protons of the side chain, confirming their connectivity. It would also show correlations between the C1 methine proton and its neighboring protons on C2 and C6 of the cyclohexane ring, helping to trace the connectivity around the ring. wikipedia.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. wikipedia.orgyoutube.com An HSQC spectrum would show a cross-peak connecting each proton signal (e.g., H1, Hα, Hβ) to its corresponding carbon signal (C1, Cα, Cβ), allowing for the definitive assignment of the carbon backbone.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique detects longer-range (typically 2-3 bond) correlations between protons and carbons. youtube.com This is crucial for establishing the connectivity between different functional groups. In this case, key HMBC correlations would be observed from the Hα protons (-O-CH₂-) to the C1 carbon of the cyclohexane ring, and from the H1 proton of the ring to the Cα carbon of the side chain. These correlations would provide unequivocal proof of the ether linkage between the cyclohexane and chloroethoxy moieties.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying their presence. msu.edu

The IR spectrum of this compound is expected to be a composite of the characteristic absorptions of an alkyl ether, a chloroalkane, and a cyclohexane ring.

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of C-H stretching vibrations within the sp³-hybridized CH₂ and CH groups of the entire molecule. qiboch.comlibretexts.org

C-O-C Stretching: The most prominent feature for the ether linkage is a strong, characteristic C-O-C asymmetric stretching vibration, which is expected to appear in the 1070-1150 cm⁻¹ region.

C-Cl Stretching: The presence of the chlorine atom is indicated by a C-Cl stretching absorption. This band typically appears in the fingerprint region of the spectrum, between 600 and 800 cm⁻¹, and can sometimes be difficult to assign definitively without comparative spectra.

CH₂ Bending: The scissoring vibrations of the CH₂ groups in the cyclohexane ring and the side chain are expected to cause absorptions around 1445-1470 cm⁻¹. docbrown.infoquimicaorganica.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

| C-H Stretch | Alkane (CH, CH₂) | 2850 - 3000 | Strong |

| CH₂ Bend (Scissoring) | Alkane (CH₂) | 1445 - 1470 | Medium |

| C-O-C Stretch | Ether | 1070 - 1150 | Strong |

| C-Cl Stretch | Chloroalkane | 600 - 800 | Medium-Strong |

In situ IR spectroscopy is a powerful analytical technique used to monitor chemical reactions in real-time without the need for sample extraction. uu.nlyoutube.com This methodology provides valuable kinetic and mechanistic information by tracking the concentration changes of reactants, intermediates, and products as the reaction progresses. wiley.com

For instance, in a potential synthesis of this compound via the Williamson ether synthesis from cyclohexanol (B46403) and a suitable chloroethoxy electrophile, in situ IR spectroscopy could be employed to follow the reaction course. A probe inserted directly into the reaction vessel would allow for the continuous collection of IR spectra. The key spectral changes that would be monitored include:

The disappearance of the broad O-H stretching band of the cyclohexanol reactant, typically found around 3200-3600 cm⁻¹.

The appearance and increase in intensity of the strong C-O-C stretching band of the this compound product around 1070-1150 cm⁻¹.

By plotting the intensity of these characteristic bands against time, a reaction profile can be generated, enabling the determination of reaction kinetics and the optimization of reaction conditions such as temperature, catalyst loading, or addition rates. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the structural elucidation of this compound, it provides critical information regarding the molecule's elemental composition and the connectivity of its atoms.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a molecule by measuring its mass with very high accuracy. The molecular formula of this compound is C8H15ClO. Using the precise masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), chlorine (³⁵Cl), and oxygen (¹⁶O), the theoretical monoisotopic mass can be calculated.

An HRMS instrument can measure the m/z value of the molecular ion to several decimal places. By comparing this experimentally determined accurate mass with the calculated theoretical mass, the molecular formula can be confirmed with a high degree of confidence, distinguishing it from other potential compounds with the same nominal mass. For instance, a compound with the formula C9H19N2O would have a similar nominal mass but a distinctly different exact mass. The molecular ion peak in the mass spectrum of this compound would actually appear as two peaks due to the presence of the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. The peak corresponding to the molecule containing ³⁵Cl is typically denoted as M+, and the peak for the ³⁷Cl-containing molecule is M+2. HRMS would accurately measure the masses of both isotopic peaks.

| Parameter | Value |

| Molecular Formula | C8H15ClO |

| Theoretical Monoisotopic Mass (for ³⁵Cl) | 162.08114 Da |

| Theoretical Monoisotopic Mass (for ³⁷Cl) | 164.07819 Da |

| Expected M+ / M+2 Intensity Ratio | ~3:1 |

This interactive table summarizes the key mass values for confirming the molecular formula of this compound using HRMS.

Fragmentation Patterns for Structural Information

The molecular ion [C8H15ClO]⁺˙ is often unstable and may be of low abundance or absent in the EI spectrum. dtic.mil Key fragmentation pathways would likely involve:

Alpha-cleavage: The bond adjacent to the ether oxygen can break. This could lead to the loss of a chloroethyl radical (•CH₂CH₂Cl) to form a cyclohexoxy cation, or cleavage within the ring.

Cleavage of the C-O bond: This can result in the formation of a cyclohexyl cation [C6H11]⁺ (m/z 83) and a (2-chloroethoxy) radical, or a chloroethoxymethyl cation [CH₂OCH₂CH₂Cl]⁺.

Loss of HCl: A common fragmentation pathway for chloroalkanes is the elimination of a neutral molecule of hydrogen chloride (HCl), which would result in a fragment ion with an m/z value of M-36.

Fragmentation of the Cyclohexane Ring: The cyclohexane ring itself can undergo characteristic fragmentation. A common fragmentation for cyclohexane involves the loss of ethene (C₂H₄, 28 Da) to produce a fragment ion at m/z 56. docbrown.infomsu.edu This pathway could also occur from the molecular ion of this compound.

Formation of Chloro-containing Fragments: Cleavage can generate fragments containing the chlorine atom, such as [CH₂CH₂Cl]⁺ (m/z 63, considering ³⁵Cl). dtic.mil

| Probable Fragment Ion | Proposed Formula | m/z (for ³⁵Cl) | Potential Origin |

| Cyclohexyl cation | [C6H11]⁺ | 83 | Cleavage of the ether C-O bond |

| Chloroethyl cation | [C2H4Cl]⁺ | 63 | Cleavage of the ether O-C bond |

| Butenyl cation | [C4H7]⁺ | 55 | Fragmentation of the cyclohexane ring |

| Loss of Chloroethoxy group | [C6H11]⁺ | 83 | Cleavage of C-O bond |

| Loss of HCl | [C8H14O]⁺˙ | 126 | Elimination of HCl from molecular ion |

This interactive table outlines potential key fragments and their corresponding mass-to-charge ratios that could be observed in the mass spectrum of this compound.

Other Spectroscopic Techniques for Advanced Characterization

While mass spectrometry provides crucial information, a comprehensive structural elucidation often requires complementary data from other spectroscopic methods.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides information about molecular vibrations and crystal structures. It is complementary to infrared (IR) spectroscopy. For this compound, a Raman spectrum would exhibit characteristic peaks corresponding to the vibrations of its specific functional groups. Cyclohexane itself is a common standard used for calibrating the Raman shift axis of spectrometers. usra.edu

Key expected Raman shifts for this compound would include:

C-H Stretching: Strong signals are expected in the 2800-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the cyclohexane ring and the ethyl chain. Cyclohexane, for instance, shows a prominent peak around 2853 cm⁻¹. echemi.com

CH₂ Bending/Scissoring: Vibrations around 1450 cm⁻¹ are characteristic of the bending modes of the methylene (CH₂) groups in the ring and the side chain.

C-O-C Stretching: The ether linkage would produce characteristic symmetric and asymmetric stretching vibrations, typically found in the 1050-1250 cm⁻¹ region.

Cyclohexane Ring Vibrations: The cyclohexane ring has characteristic "breathing" and deformation modes. A strong, sharp peak around 802 cm⁻¹ is a well-known characteristic of the cyclohexane ring breathing mode. echemi.comresearchgate.net

C-Cl Stretching: The carbon-chlorine bond stretch is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Associated Functional Group |

| C-H Stretch | 2800 - 3000 | Cyclohexane & Ethoxy group |

| CH₂ Bend | ~1450 | Cyclohexane & Ethoxy group |

| C-O-C Stretch | 1050 - 1250 | Ether linkage |

| Ring Breathing | ~802 | Cyclohexane ring |

| C-Cl Stretch | 600 - 800 | Chloro group |

This interactive table presents the anticipated Raman active vibrational modes for this compound.

Quantum Chemical Calculations

Quantum chemical calculations, which are based on the fundamental laws of quantum mechanics, provide detailed information about the electronic properties of molecules. ijert.org These methods are broadly categorized into Density Functional Theory (DFT) and Ab Initio approaches.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. arxiv.orgscispace.com It focuses on the electron density as the fundamental property to determine the ground-state energy and other molecular attributes. scispace.com For this compound, DFT calculations are instrumental in understanding its electronic makeup.

Key electronic properties that can be determined using DFT include:

Molecular Orbital Analysis : This involves the characterization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Electron Density Distribution : DFT maps the electron density, revealing the regions of the molecule that are electron-rich or electron-poor. This is crucial for predicting how the molecule will interact with other chemical species.

Electrostatic Potential : This provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.

Energetics : DFT can accurately calculate the total energy of the molecule, which is essential for comparing the stability of different isomers or conformers.

Interactive Table: Electronic Properties of this compound Predicted by DFT This table represents typical parameters obtained from DFT calculations. The values are illustrative.

| Property | Description | Predicted Value (Illustrative) |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -9.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | +1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability. | 10.7 eV |

Natural Bond Orbital (NBO) analysis is another technique often used in conjunction with DFT to study the electronic structure by analyzing charge transfer and intermolecular interactions.

Ab initio methods are quantum chemistry calculations based entirely on theoretical principles, without the inclusion of experimental data. ijert.org These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), are known for their high accuracy, particularly for calculating energies and molecular geometries. researchgate.net

For this compound, high-accuracy ab initio calculations can provide:

Precise Geometric Parameters : Bond lengths, bond angles, and dihedral angles can be determined with very high precision.

Accurate Energy Calculations : These methods are the gold standard for calculating the absolute and relative energies of different molecular conformations.

Thermochemical Data : Ab initio calculations can be used to compute thermochemical properties such as enthalpy of formation and Gibbs free energy. For instance, methods like G3MP2B3 have been successfully used to determine the barrier height for HCl elimination from related compounds like chlorocyclohexane. scispace.com

Molecular Mechanics and Dynamics Simulations

While quantum methods are highly accurate, they are computationally expensive. Molecular mechanics and dynamics simulations offer a less computationally intensive approach to study the behavior of larger systems and explore conformational flexibility over time.

The cyclohexane ring is known for its conformational flexibility, existing primarily in a low-energy chair conformation to minimize angle and torsional strain. pressbooks.publibretexts.org The (2-Chloroethoxy) substituent can occupy either an axial or an equatorial position on the chair frame. The interconversion between these two chair forms is known as ring-flipping. pressbooks.pubrzepa.net

Molecular mechanics force fields (like MMFF94) are used to calculate the potential energy of the molecule as a function of its atomic coordinates. scispace.com This allows for the exploration of the conformational energy landscape to identify the most stable conformers. scispace.comsapub.org

For this compound, the equatorial conformer is significantly more stable than the axial conformer. This is due to the avoidance of steric hindrance, specifically 1,3-diaxial interactions, that occur when the bulky substituent is in the axial position. youtube.com

Interactive Table: Conformational Analysis of this compound

| Conformer | Substituent Position | Key Interactions | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|---|

| Equatorial | Equatorial | Staggered arrangements, minimal steric strain. | 0 (Reference) | ~95% |

| Axial | Axial | 1,3-diaxial interactions with axial hydrogens. | ~2.0 | ~5% |

The energy difference between the conformers dictates their relative populations at equilibrium. Molecular dynamics simulations can also be employed to model the dynamic interconversion between these states. nih.govrsc.org

Computational methods are valuable for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra.

Infrared (IR) Spectroscopy : Quantum chemical calculations can predict the vibrational frequencies of the molecule. These calculated frequencies correspond to the absorption bands in an IR spectrum and are useful for identifying functional groups and characterizing the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Theoretical methods can calculate the chemical shifts of ¹H and ¹³C atoms and spin-spin coupling constants. These predictions are highly valuable for assigning peaks in experimental NMR spectra and confirming the structure and conformation of this compound.

Interactive Table: Predictable Spectroscopic Parameters

| Spectroscopy Type | Predicted Parameter | Application |

|---|---|---|

| Infrared (IR) | Vibrational Frequencies | Functional group identification (C-O, C-Cl, C-H), conformational analysis. |

| Raman | Vibrational Frequencies | Complementary to IR for structural analysis. researchgate.net |

| ¹H NMR | Chemical Shifts, Coupling Constants | Determination of proton environments, stereochemistry. |

| ¹³C NMR | Chemical Shifts | Determination of carbon skeleton and chemical environments. |

Reaction Pathway and Transition State Analysis

Computational chemistry is a key tool for elucidating reaction mechanisms. For this compound, a potential reaction is an elimination reaction. The E2 (bimolecular elimination) mechanism is common for substituted cyclohexanes. libretexts.org

The E2 reaction requires a specific stereochemical arrangement where the leaving group and a β-hydrogen are anti-periplanar. libretexts.org In a cyclohexane chair conformation, this translates to a requirement for both the leaving group (the chloroethoxy group) and a hydrogen on an adjacent carbon to be in axial positions. libretexts.org

Computational methods can be used to:

Locate Transition States : A transition state represents the highest energy point along a reaction coordinate. It can be located on the potential energy surface and is characterized by having exactly one imaginary vibrational frequency.

Calculate Activation Energies : The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

Analyze Reaction Coordinates : By following the intrinsic reaction coordinate (IRC), chemists can confirm that a located transition state correctly connects the reactants and products. rzepa.net

For an E2 reaction of this compound, the reaction would likely proceed from the less stable axial conformer, or the equatorial conformer would need to ring-flip to the axial conformer before reaction. The calculated activation energy would need to account for this conformational energy difference.

Interactive Table: Hypothetical E2 Reaction Pathway Analysis

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) (Illustrative) |

|---|---|---|

| From Axial Conformer | Direct E2 elimination from the reactive diaxial conformation. | ~24 |

| From Equatorial Conformer | Includes the energy for ring-flip to the axial conformer plus the elimination barrier. | >26 |

Applications in Advanced Organic Synthesis and Materials Science

Role as Synthetic Intermediates and Building Blocks

As a bifunctional molecule, (2-Chloroethoxy)cyclohexane serves as a versatile intermediate in organic synthesis. The chlorine atom acts as a leaving group in nucleophilic substitution reactions, while the ether linkage and cyclohexane (B81311) ring provide specific steric and electronic properties to the target molecules. This dual functionality allows for its incorporation into a wide array of more complex structures. Such intermediates are crucial in the synthesis of Active Pharmaceutical Ingredients (APIs) and other fine chemicals, enabling the efficient and controlled production of these valuable compounds mallakchemicals.compharmaoffer.commallakchemicals.com.

This compound is a key precursor for the synthesis of cyclohexyl vinyl ether (CHVE), a monomer used in the production of specialty polymers echemi.comcimm2.com. The conversion is typically achieved through a dehydrochlorination reaction, where a base promotes the elimination of hydrogen chloride to form a carbon-carbon double bond.

Reaction: this compound to Cyclohexyl Vinyl Ether

This compound → Cyclohexyl vinyl ether + HCl

Cyclohexyl vinyl ether can undergo cationic polymerization to produce poly(cyclohexyl vinyl ether). The resulting polymers are noted for their specific thermal and mechanical properties, which are influenced by the bulky cyclohexane side chains. These polymers have applications in coatings, adhesives, and other materials where properties like hydrophobicity and thermal stability are desired. Functional polymers are sought after for a range of applications, including drug delivery and bioimaging scholaris.ca. The use of vinyl ether monomers allows for the creation of polymers with tailored properties for various industrial uses academie-sciences.fr.

Table 1: Potential Polymerization Applications of Cyclohexyl Vinyl Ether

| Polymer Type | Initiator/Method | Potential Properties & Applications |

| Homopolymer | Cationic Polymerization | Enhanced thermal stability, hydrophobicity; used in specialty coatings and adhesives. |

| Copolymer | Cationic Co-polymerization | Modification of properties of other polymers (e.g., improving the glass transition temperature or optical clarity). |

| Functional Polymer | Post-polymerization Modification | Introduction of functional groups onto the polymer backbone for applications in areas like stimuli-responsive materials umass.eduresearchgate.netnih.gov. |

The reactivity of the chloroethyl group allows this compound to serve as a building block for introducing the cyclohexyloxyethyl moiety into larger, more complex molecules msu.edu. This is particularly relevant in medicinal chemistry and the synthesis of agrochemicals, where the cyclohexane group can enhance lipophilicity, influencing the molecule's biological activity and metabolic stability researchgate.net.

Key reactions involving this compound as an intermediate include:

Etherification: Reacting with alcohols or phenols in the presence of a base to form more complex ethers.

Amination: Substitution of the chloride by primary or secondary amines to produce substituted ethylamines.

Thioether formation: Reaction with thiols to create sulfur-containing compounds.

These transformations are fundamental steps in constructing molecules for various applications, from pharmaceuticals to materials science organic-chemistry.orgorganic-chemistry.org. For instance, related chloroethoxy compounds are established intermediates in the synthesis of APIs and dyes mallakchemicals.comgoogle.com.

Participation in Catalyst Development and Ligand Design

While direct use of this compound in catalysts is not widely documented, its derivatives are potential candidates for ligand synthesis in transition metal catalysis. The cyclohexane framework is a common structural motif in the design of chiral ligands for asymmetric catalysis nih.govjst.go.jprsc.org.

A plausible synthetic strategy involves the nucleophilic substitution of the chloride in this compound with phosphine (B1218219) or amine moieties to create novel P,N-ligands. The ether oxygen could also act as a coordinating atom, leading to tridentate ligands. The steric bulk of the cyclohexane group can create a specific chiral environment around the metal center, influencing the stereoselectivity of catalytic reactions rsc.orgresearchgate.net.

Proposed Ligand Synthesis Scheme:

Phosphination: this compound + LiPR₂ → Cyclohexyl-O-(CH₂)₂-PR₂ (Phosphino-ether ligand)

Amination: this compound + HNR₂ → Cyclohexyl-O-(CH₂)₂-NR₂ (Amino-ether ligand)

These synthesized ligands could then be complexed with metals like rhodium, palladium, or iridium for use in hydrogenation, cross-coupling, and other important organic transformations mallakchemicals.comrsc.org.

Research in Supramolecular Chemistry (e.g., Crown Ether Synthesis)

This compound is a relevant building block for the synthesis of crown ethers containing a cyclohexane subunit, known as dicyclohexano-crown ethers tdl.org. Crown ethers are macrocyclic polyethers renowned for their ability to selectively bind cations, a cornerstone of host-guest and supramolecular chemistry nih.govfrontiersin.orgsiesascs.edu.inresearchgate.net.

The synthesis of these specialized crown ethers typically follows the Williamson ether synthesis, where a diol is reacted with a dihalide under basic conditions. A derivative of this compound, such as 1,2-bisthis compound (prepared from 1,2-cyclohexanediol), could be reacted with a polyethylene (B3416737) glycol to form the macrocycle. This approach allows for the incorporation of the cyclohexane ring directly into the crown ether framework orgsyn.orgorgsyn.orgvt.edu.

Table 2: Representative Crown Ether Synthesis Using Chloroethoxy Precursors

| Crown Ether | Precursors | Key Features & Applications |

| 18-Crown-6 | Triethylene glycol + 1,2-bis(2-chloroethoxy)ethane (B86423) orgsyn.org | Selectively binds potassium ions (K⁺); used in phase transfer catalysis and ion sensing. |

| Dicyclohexano-18-Crown-6 | 1,2-Cyclohexanediol derivatives + oligoethylene glycol derivatives | Increased lipophilicity compared to 18-crown-6; enhanced solubility in nonpolar organic solvents. |

| Aza-Crown Ethers | N-substituted diethanolamines + oligoethylene glycol dihalides siesascs.edu.inorgsyn.org | Nitrogen atoms provide additional binding sites and allow for further functionalization. |

The inclusion of the cyclohexane ring imparts greater lipophilicity to the crown ether, making it more soluble in nonpolar organic solvents and modifying its cation-binding properties. Chiral versions derived from chiral cyclohexanediols can be used for enantiomeric recognition of chiral guest molecules core.ac.uk.

Environmental Chemical Fate and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily hydrolysis and photochemical degradation.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For (2-Chloroethoxy)cyclohexane, the primary site for hydrolysis is the carbon-chlorine (C-Cl) bond. The presence of the ether linkage may also influence the stability of the molecule.

The rate of hydrolysis is dependent on factors such as pH, temperature, and the presence of catalysts. Generally, the hydrolysis of chloroalkanes can proceed through neutral or base-catalyzed pathways. In neutral hydrolysis, the water molecule is the nucleophile, while in alkaline conditions, the hydroxide (B78521) ion (OH-) acts as a more potent nucleophile, leading to a faster reaction rate.

Table 1: Estimated Hydrolysis Data for this compound and Related Compounds

| Compound | Predicted Half-life (pH 7, 25°C) | Primary Hydrolysis Products |

| This compound | Moderately persistent (estimation) | 2-(Cyclohexyloxy)ethanol (B156338), HCl |

| 1,1,1-Trichloroethane | 1.1 years | 1,1-Dichloroethene, Acetic acid |

| Chloroethane | 38 days | Ethanol, HCl |

Note: Data for this compound is estimated based on the behavior of structurally similar compounds.

Photochemical degradation involves the breakdown of a chemical by light energy, either through direct photolysis or indirect photo-oxidation initiated by photochemically generated reactive species like hydroxyl radicals (•OH).

In the atmosphere, volatile and semi-volatile organic compounds can be degraded by gas-phase reactions with hydroxyl radicals. The rate of this degradation is a key factor in determining the atmospheric lifetime of a compound. QSAR models are often used to predict these reaction rate constants nih.govresearchgate.net. For cyclic ethers, reaction with hydroxyl radicals is a significant removal process in the troposphere lu.se. The atmospheric lifetime of this compound will depend on its volatility and its reaction rate with •OH radicals.

In aqueous environments, photochemical degradation can also occur, although its significance depends on the compound's ability to absorb sunlight and the presence of photosensitizing agents in the water researchgate.netnih.gov. For many organic compounds, indirect photolysis is the more dominant process in natural waters.

Table 2: Estimated Atmospheric Degradation Data for this compound

| Parameter | Estimated Value | Significance |

| Reaction Rate with •OH | Moderate | Primary atmospheric degradation pathway |

| Atmospheric Half-life | Days to weeks (estimation) | Influences long-range transport potential |

Note: Values are estimations based on the properties of similar compounds.

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of a chemical by living organisms, primarily microorganisms.

The biodegradation of this compound is expected to be initiated by microbial enzymes that can cleave the ether bond or the carbon-chlorine bond. The presence of both a cyclohexane (B81311) ring and a chlorinated ether side chain presents a molecule with features that can be targeted by different microbial metabolic pathways.

Microorganisms are known to degrade a wide variety of chlorinated aliphatic compounds under both aerobic and anaerobic conditions researchgate.netresearchgate.net. The initial step in the aerobic biodegradation of some ethers involves the oxidation of the α-carbon next to the ether oxygen by monooxygenase or dioxygenase enzymes nih.govnih.gov. This can lead to an unstable hemiacetal that spontaneously cleaves. For chlorinated compounds, reductive dechlorination under anaerobic conditions is a common initial step.